2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17793408
InChI: InChI=1S/C10H17N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h7-8H,2-6,11H2,1H3
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine

CAS No.:

VCID: VC17793408

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine -

Description

Synthesis and Characterization

The synthesis of imidazopyridine derivatives typically involves condensation reactions or cyclization processes. For example, related compounds like 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride are synthesized through specific chemical pathways involving imidazole and pyridine rings . Characterization methods such as NMR, mass spectrometry, and FT-IR spectroscopy are commonly used to confirm the structure of these compounds .

Biological Activity and Potential Applications

Imidazopyridine derivatives have shown potential in various biological activities, including anti-inflammatory and antimicrobial effects. While specific data on 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is lacking, related compounds have been studied for their pharmacological properties. For instance, some imidazopyrimidine derivatives have been investigated for their nonlinear optical properties and drug-likeness .

Research Findings and Future Directions

Given the limited information available on 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine, future research should focus on its synthesis, characterization, and biological evaluation. Studies on similar compounds suggest that imidazopyridines can be promising candidates for drug development due to their diverse biological activities.

Product Name 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
Standard InChI InChI=1S/C10H17N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h7-8H,2-6,11H2,1H3
Standard InChIKey AYWLUXMXCMSDCT-UHFFFAOYSA-N
Canonical SMILES CC1CCN2C(=NC=C2CCN)C1
PubChem Compound 83683531
Last Modified Aug 10 2024

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